[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone
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Overview
Description
1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may impart biological activity, making it a candidate for drug development against various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The chloro and fluorophenyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone
- 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone
- 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone
Uniqueness
The uniqueness of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone lies in its dual fluorophenyl groups, which enhance its chemical stability and reactivity. This makes it distinct from other similar compounds that may only have one fluorophenyl group or different substituents.
This detailed overview provides a comprehensive understanding of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3O/c16-12-7-11(5-6-13(12)18)21-8-14(19-20-21)15(22)9-1-3-10(17)4-2-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVACZRPUSKNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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